![molecular formula C12H12N6O2S2 B2718388 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 891116-83-9](/img/structure/B2718388.png)
2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C12H12N6O2S2 and its molecular weight is 336.39. The purity is usually 95%.
BenchChem offers high-quality 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Researchers have been actively exploring the synthesis of novel heterocyclic compounds incorporating various moieties, including triazolo[1,5-a]pyrimidines, for their potential biological activities. Such activities range from insecticidal to antimicrobial and antitumor effects, demonstrating the versatility of these compounds in scientific research.
Insecticidal Assessment : A study detailed the synthesis of various heterocycles, including triazolo[1,5-a]pyrimidine derivatives, to assess their insecticidal properties against specific pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). This research contributes to the development of new agricultural chemicals that are more effective and potentially less harmful to the environment.
Antimicrobial and Antitumor Agents : The synthesis of thiazolopyrimidines and their evaluation as antimicrobial and antitumor agents highlight the potential therapeutic applications of these compounds. Some of the synthesized compounds showed promising antimicrobial activity, although none exhibited significant antitumor effects (Said et al., 2004). This indicates the necessity for ongoing research to optimize the structural features of these compounds for enhanced biological activities.
Anticancer and Cardiovascular Applications : The potential anticancer and cardiovascular therapeutic applications of triazolo[1,5-a]pyrimidines fused to other heterocyclic systems have been explored. For instance, certain derivatives were identified as potent cardiovascular agents due to their coronary vasodilating and antihypertensive activities, suggesting their utility in developing new treatments for cardiovascular diseases (Sato et al., 1980).
Synthesis Techniques
The synthesis of these compounds often involves multi-step reactions, including the use of versatile precursors and cyclization techniques. These methodologies not only allow for the creation of a diverse array of heterocyclic compounds but also offer insights into improving synthetic efficiencies for pharmaceutical applications.
- Microwave-Assisted Synthesis : The adoption of microwave-assisted synthesis techniques for the preparation of novel thiazolidinone derivatives containing thieno[d]pyrimidine moieties showcases the advancement in synthetic methodologies aimed at enhancing the efficiency and yield of desired products. These compounds were evaluated for their antimicrobial activity, demonstrating the integration of innovative synthesis techniques with biological evaluations to discover new therapeutic agents (El Azab & Abdel-Hafez, 2015).
Propiedades
IUPAC Name |
2-[(5-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O2S2/c1-6-4-21-11(13-6)15-9(20)5-22-12-17-16-10-14-8(19)3-7(2)18(10)12/h3-4H,5H2,1-2H3,(H,13,15,20)(H,14,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAOTYHZQNUGQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=NC(=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-oxo-2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2718306.png)
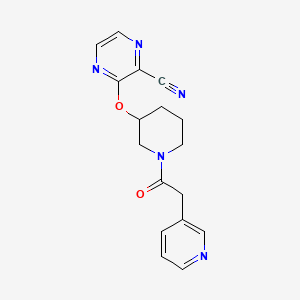

![N6-(3-(1H-imidazol-1-yl)propyl)-N4-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2718309.png)
![1-(3,4a,5,7,8,8a-Hexahydro-2H-pyrano[3,4-b][1,4]thiazin-1-yl)-2-chloroethanone](/img/structure/B2718310.png)
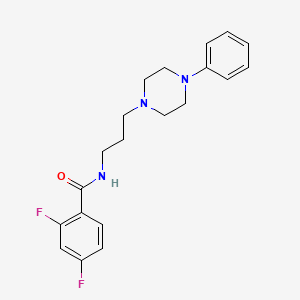

![6-acetyl-2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2718314.png)
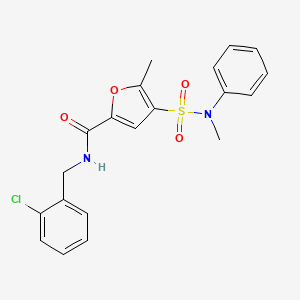
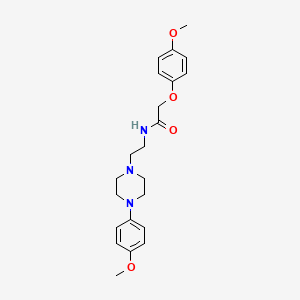
![Benzyl N-[(isopropylcarbamoyl)methyl]carbamate](/img/structure/B2718320.png)

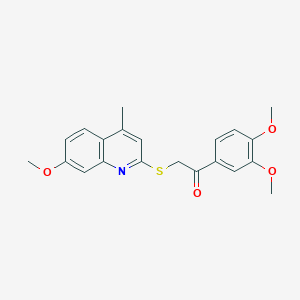
![9-(3-chloro-2-methylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2718325.png)